molecular formula C9H7F3O2 B2545441 Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]- CAS No. 1214338-07-4

Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]-

Cat. No.: B2545441
CAS No.: 1214338-07-4
M. Wt: 204.148
InChI Key: YCGBQBLOOYNGKN-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]- is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of difluoromethoxy and fluorophenyl groups attached to an ethanone backbone. This compound is of interest due to its potential use in pharmaceuticals, agrochemicals, and material sciences.

Scientific Research Applications

Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals due to its unique properties.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302-H315-H319-H335 . This indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]- typically involves the introduction of difluoromethoxy and fluorophenyl groups onto an ethanone structure. One common method includes the reaction of 2-(difluoromethoxy)benzene with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents on the phenyl ring .

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]- involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluorophenyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]-
  • Ethanone, 1-[2-(difluoromethoxy)-4-fluorophenyl]-
  • Ethanone, 1-[2-(difluoromethoxy)-3-fluorophenyl]-

Uniqueness

Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]- is unique due to the specific positioning of the difluoromethoxy and fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. This positional specificity can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

IUPAC Name

1-[2-(difluoromethoxy)-5-fluorophenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGBQBLOOYNGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214338-07-4
Record name 1-[2-(difluoromethoxy)-5-fluorophenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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